4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide
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Overview
Description
4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide is an organic compound with the molecular formula C10H22N4O2. It is characterized by its chemical stability and solubility properties. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide typically involves organic synthesis reactions. One common method includes the reaction of butanamide with 3-aminopropanamide under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process typically includes the use of advanced synthesis techniques and equipment to maintain consistency and quality. The reaction conditions are optimized to scale up the production while minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-N-[3-(3-aminopropanamido)propyl]butanamide can be compared with other similar compounds, such as:
- 4-Amino-N-[3-(3-aminopropanamido)propyl]pentanamide
- 4-Amino-N-[3-(3-aminopropanamido)propyl]hexanamide
These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and stability, make it distinct and valuable for various applications.
Properties
IUPAC Name |
4-amino-N-[3-(3-aminopropanoylamino)propyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O2/c11-5-1-3-9(15)13-7-2-8-14-10(16)4-6-12/h1-8,11-12H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFYIJBBSYJZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCCNC(=O)CCN)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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